molecular formula C11H11NO4S3 B13967748 4-(4-Methylphenyl)sulfonylthiophene-2-sulfonamide CAS No. 128348-32-3

4-(4-Methylphenyl)sulfonylthiophene-2-sulfonamide

Cat. No.: B13967748
CAS No.: 128348-32-3
M. Wt: 317.4 g/mol
InChI Key: CPVNPDGQJBJFKS-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)sulfonylthiophene-2-sulfonamide is an organic compound with the molecular formula C₁₁H₁₁NO₄S₃. It is characterized by the presence of a thiophene ring substituted with a sulfonamide group and a 4-methylphenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)sulfonylthiophene-2-sulfonamide typically involves the sulfonylation of thiophene derivatives. One common method includes the reaction of thiophene-2-sulfonamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)sulfonylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylphenyl)sulfonylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)sulfonylthiophene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylphenyl)sulfonylthiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both sulfonamide and sulfonyl groups on the thiophene ring enhances its reactivity and potential for diverse applications .

Properties

CAS No.

128348-32-3

Molecular Formula

C11H11NO4S3

Molecular Weight

317.4 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonylthiophene-2-sulfonamide

InChI

InChI=1S/C11H11NO4S3/c1-8-2-4-9(5-3-8)18(13,14)10-6-11(17-7-10)19(12,15)16/h2-7H,1H3,(H2,12,15,16)

InChI Key

CPVNPDGQJBJFKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2)S(=O)(=O)N

Origin of Product

United States

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